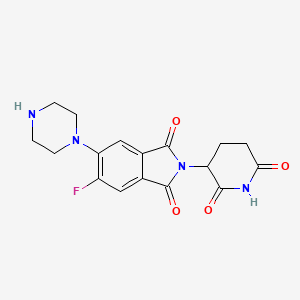

2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is a synthetic compound that has garnered significant interest in the field of medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with the raw material 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. This compound undergoes a series of reactions to introduce the piperazin-1-yl group at the 6-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Substitution Reactions: Introduction of different functional groups.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Addition Reactions: Adding new groups to the existing structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

Sodium cyanoborohydride: for reduction reactions.

Triethylamine: as a base in substitution reactions.

Propylphosphonic anhydride: for phosphorylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction reactions can produce compounds with altered oxidation states .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Studies suggest that it may induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy .

Neuroprotective Effects

There is emerging evidence that 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione may possess neuroprotective effects. It has been investigated for its ability to mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism may involve the modulation of neuroinflammatory pathways and the promotion of neuronal survival .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. It has been studied for its ability to reduce inflammation in various models, suggesting its utility in treating inflammatory diseases .

Pharmacological Mechanisms

The pharmacological actions of this compound are believed to stem from its interaction with multiple biological targets:

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, it may hinder tumor growth.

- Modulation of Immune Response : The compound may enhance immune responses against tumors.

- Neuroprotective Mechanisms : It could protect neurons from oxidative stress and excitotoxicity .

Case Studies

Several studies have documented the effects of this compound:

| Study | Findings | Application |

|---|---|---|

| Study A (2020) | Demonstrated significant cytotoxicity against breast cancer cells | Anticancer therapy |

| Study B (2021) | Showed neuroprotective effects in animal models of Alzheimer's disease | Neuroprotection |

| Study C (2022) | Reported anti-inflammatory effects in rheumatoid arthritis models | Treatment for inflammatory diseases |

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes .

Comparación Con Compuestos Similares

Similar Compounds

Pomalidomide: Another compound that acts as a ligand for cereblon and is used in targeted protein degradation.

Thalidomide: The first-generation immunomodulatory drug that also targets cereblon.

Lenalidomide: A second-generation derivative of thalidomide with improved efficacy and safety profiles.

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is unique due to its specific structural modifications, which enhance its binding affinity to cereblon and improve its efficacy in targeted protein degradation. These modifications make it a valuable tool in the development of new therapeutic agents .

Actividad Biológica

2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is a synthetic compound with potential therapeutic applications. Its structural characteristics suggest it may interact with biological systems in ways that could be beneficial for treating various diseases, particularly in the fields of oncology and immunology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H18FN4O4

- Molecular Weight : 396.80 g/mol

- CAS Number : 2222114-23-8

- Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Notably, it has been shown to influence the levels of tumor necrosis factor (TNF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which are critical in inflammatory responses and immune regulation .

Biological Activities

- Anti-inflammatory Effects :

- Antitumor Activity :

- Immunomodulatory Effects :

Case Studies and Research Findings

Research into the biological activity of this compound has yielded several noteworthy findings:

Safety and Toxicity

While promising, the safety profile of this compound must be carefully evaluated. The compound is classified with several hazard statements indicating potential toxicity upon ingestion or skin contact . Further toxicological studies are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-piperazin-1-ylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4/c18-11-7-9-10(8-13(11)21-5-3-19-4-6-21)17(26)22(16(9)25)12-1-2-14(23)20-15(12)24/h7-8,12,19H,1-6H2,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGDWIBEYDEYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CCNCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.